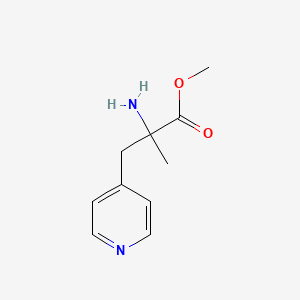
Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of pyridine and is characterized by the presence of an amino group, a methyl group, and a pyridinyl group attached to a propanoate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate typically involves the esterification of 2-amino-2-methyl-3-pyridin-4-ylpropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features make it a candidate for drug design and development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and pyridinyl groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
2-Amino-4-methylpyridine: Shares the pyridine and amino groups but lacks the propanoate moiety.
Methyl 2-amino-3-pyridin-4-ylpropanoate: Similar structure but with a different substitution pattern on the propanoate moiety.
2-Aminopyrimidine derivatives: Similar in having an amino group attached to a heterocyclic ring.
Uniqueness: Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate is unique due to the combination of its functional groups and the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C10H14N2O2/c1-10(11,9(13)14-2)7-8-3-5-12-6-4-8/h3-6H,7,11H2,1-2H3 |
InChI 键 |
UXHHJAUNIUUEFK-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=NC=C1)(C(=O)OC)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
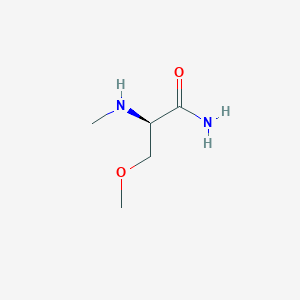
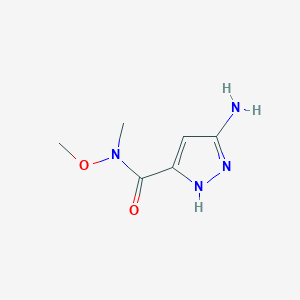
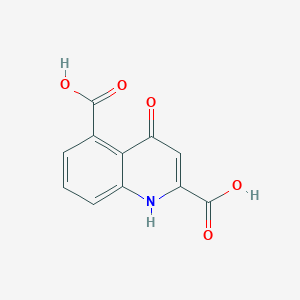
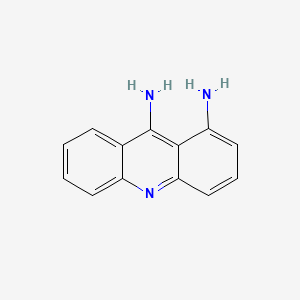
![methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate](/img/structure/B8688453.png)
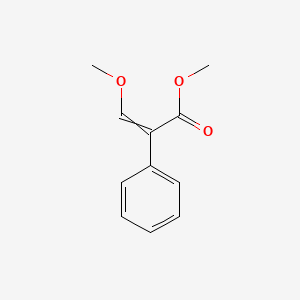
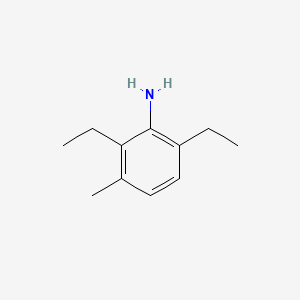
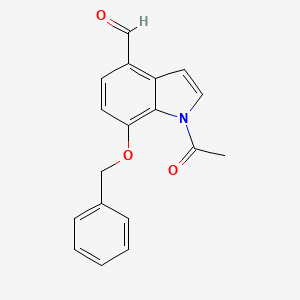
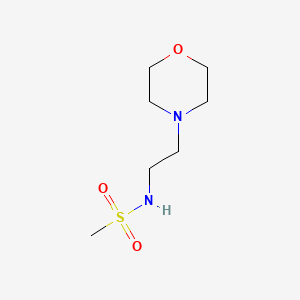
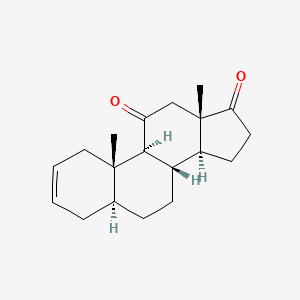
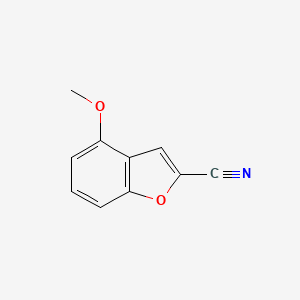
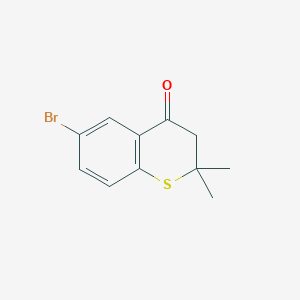
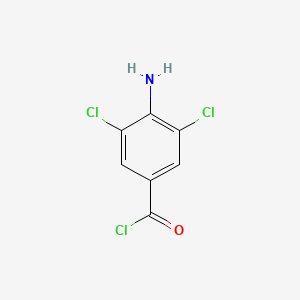
![N-benzylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8688532.png)
